molecular formula C14H18FNO B5264299 1-(3-Fluoro-4-pyrrolidin-1-yl-phenyl)-butan-1-one

1-(3-Fluoro-4-pyrrolidin-1-yl-phenyl)-butan-1-one

Cat. No.: B5264299
M. Wt: 235.30 g/mol
InChI Key: VKSFCOHWIAGNDT-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-pyrrolidin-1-yl-phenyl)-butan-1-one is a synthetic organic compound with the molecular formula C12H14FNO It is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a butanone moiety

Preparation Methods

The synthesis of 1-(3-Fluoro-4-pyrrolidin-1-yl-phenyl)-butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: The final step involves coupling the fluorinated pyrrolidine derivative with a butanone precursor using catalysts like palladium or copper under controlled temperature and pressure conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3-Fluoro-4-pyrrolidin-1-yl-phenyl)-butan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the pyrrolidine ring, depending on the reagents and conditions used.

Major products formed from these reactions include alcohols, ketones, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

1-(3-Fluoro-4-pyrrolidin-1-yl-phenyl)-butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-pyrrolidin-1-yl-phenyl)-butan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrrolidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed effects.

Comparison with Similar Compounds

1-(3-Fluoro-4-pyrrolidin-1-yl-phenyl)-butan-1-one can be compared with similar compounds such as:

    1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone: This compound has a similar structure but with an ethanone moiety instead of butanone, leading to differences in reactivity and applications.

    3-Fluoro-4-pyrrolidin-1-yl-phenylaminedihydrochloride:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-fluoro-4-pyrrolidin-1-ylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-2-5-14(17)11-6-7-13(12(15)10-11)16-8-3-4-9-16/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSFCOHWIAGNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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